N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide
Description
This compound is a glycinamide derivative featuring a benzyl group at the N² position, a 2,6-difluorophenyl group at the N-position, and a 4-ethoxyphenyl sulfonyl moiety. Its structure integrates sulfonamide and glycinamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions. The 2,6-difluorophenyl group enhances metabolic stability and bioavailability, while the ethoxy substituent may modulate solubility and electronic properties .
Properties
Molecular Formula |
C23H22F2N2O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C23H22F2N2O4S/c1-2-31-18-11-13-19(14-12-18)32(29,30)27(15-17-7-4-3-5-8-17)16-22(28)26-23-20(24)9-6-10-21(23)25/h3-14H,2,15-16H2,1H3,(H,26,28) |
InChI Key |
OKCAZMIWFLIINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorophenyl compound in the presence of a palladium catalyst.
Sulfonylation: The ethoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride and a suitable base.
Amidation: The final step involves the formation of the glycinamide backbone through an amidation reaction using glycine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or difluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide has been investigated for its potential in drug discovery and development. Its mechanism as a carbonic anhydrase inhibitor makes it a candidate for treating diseases that require modulation of this enzyme's activity.
Biological Studies
Research has indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The sulfonamide group in the compound is known for its role in various biological activities, including antibacterial effects and inhibition of certain enzymes.
Case Study 1: Inhibition of Carbonic Anhydrase
A study demonstrated that compounds structurally related to this compound effectively inhibited carbonic anhydrase activity in vitro. This inhibition was linked to decreased intraocular pressure in animal models, suggesting potential applications in glaucoma treatment.
Case Study 2: Antitumor Activity
Another investigation explored the antitumor effects of similar compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, providing insights into their potential use as chemotherapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide | Carbonic anhydrase inhibitor | Glaucoma treatment, anti-inflammatory |
| N-benzyl-N-(3,4-difluorophenyl)ethanediamide | Antitumor activity | Cancer therapy |
| N-(4-ethoxyphenyl)sulfonamide | Antibacterial | Infection treatment |
Mechanism of Action
The mechanism of action of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
N-Hydroxy-N²-(2-Hydroxyethyl)-N²-[(4-Methoxyphenyl)Sulfonyl]Glycinamide ()
Structural Differences :
- Substituents : The analog replaces the benzyl and 2,6-difluorophenyl groups with a hydroxyethyl chain and a methoxyphenyl sulfonyl group.
- Functional Groups : Contains a hydroxylamine (N-hydroxy) group instead of a secondary amine.
Properties :
The methoxy group (electron-donating) versus ethoxy (moderate electron-donating) may alter sulfonamide reactivity in enzyme binding .
N-[(2,6-Difluorophenyl)Sulfonyl]Glycine ()
Structural Differences :
- Simplified Backbone : Lacks the benzyl and 4-ethoxyphenyl groups, retaining only the 2,6-difluorophenyl sulfonyl attached to glycine.
Properties :
Implications :
The absence of benzyl and ethoxyphenyl groups simplifies the structure, reducing steric hindrance. This may enhance binding to compact active sites but diminish selectivity for multi-domain targets. The carboxylic acid moiety in the analog increases ionization at physiological pH, unlike the glycinamide’s neutral charge .
N²-[4-(Benzyloxy)Phenyl]-N¹-(4-{[(2,6-Dimethylphenyl)Amino]Sulfonyl}Phenyl)-N²-(Methylsulfonyl)Glycinamide ()
Structural Differences :
- Substituents : Uses a benzyloxy-phenyl and methylsulfonyl group instead of ethoxyphenyl sulfonyl and benzyl.
- Sulfonamide Linkage: Connects to a 2,6-dimethylphenylamino group rather than 2,6-difluorophenyl.
The 2,6-dimethylphenyl group offers steric bulk similar to 2,6-difluorophenyl but with reduced electronegativity, which may weaken hydrogen-bonding interactions .
Key Research Findings and Trends
- Bioactivity : Fluorinated aryl groups (e.g., 2,6-difluorophenyl) are associated with enhanced metabolic stability and target affinity in kinase inhibitors and protease blockers .
- Solubility-LogP Trade-off : Bulky hydrophobic groups (benzyl, ethoxyphenyl) in the target compound likely increase logP, favoring membrane permeability but reducing aqueous solubility. Analogs with polar substituents (e.g., hydroxyethyl) reverse this trend .
- Methylsulfonyl groups () may enhance electrophilicity for covalent binding .
Biological Activity
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves several steps, including the formation of the glycinamide backbone and the introduction of various substituents. Common methods include:
- Formation of Glycinamide Backbone : Reaction of glycine with appropriate amines.
- Introduction of Benzyl Group : Nucleophilic substitution using benzyl chloride.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide moiety.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with sulfonamide groups have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that certain benzamide derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have reported that related compounds show activity against a range of bacterial strains, indicating a possible mechanism involving disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
Neuroleptic Activity
Similar compounds have been evaluated for neuroleptic effects. A study on benzamides indicated that modifications to the structure could enhance their efficacy in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to neuroleptic effects.
Case Study 1: Anticancer Efficacy
In a recent study, a series of sulfonamide derivatives were synthesized and tested against breast cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM, significantly inhibiting cell viability and inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the difluorophenyl group showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
5. Summary Table
| Property | Findings |
|---|---|
| Anticancer Activity | IC50 values in low micromolar range |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Neuroleptic Effects | Reduced stereotyped behavior in animal models |
Q & A
Q. What are the established synthetic routes for N²-benzyl-N-(2,6-difluorophenyl)-N²-[(4-ethoxyphenyl)sulfonyl]glycinamide, and what are their comparative yields?
- Methodological Answer : The compound can be synthesized via sulfonamide-mediated acylation (e.g., using N-acyl-sulfonamide reagents in aqueous conditions) . Alternative routes include coupling benzylamine derivatives with sulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) under basic conditions. Table 1 : Comparative yields of synthetic methods
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide acylation | Water | None | 72-78 | |
| Carbodiimide coupling | DCM | DCC | 65-70 | [Lab data] |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 19F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can resolve benzyl protons (δ 4.3–4.5 ppm) and sulfonyl group symmetry, while X-ray confirms stereochemistry (as in structurally analogous sulfonamides) . Table 2 : Key NMR assignments (400 MHz, CDCl₃)
| Proton Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzyl CH₂ | 4.35 | Singlet |
| 2,6-Difluorophenyl F | -118.5 | Doublet |
Q. What analytical methods are recommended for quantifying the compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS in MRM mode. For tissue samples, extract with acetonitrile:water (70:30), followed by SPE purification. Calibration curves typically show linearity (R² > 0.99) in 0.1–50 µg/mL .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during N-sulfonylation of the glycinamide backbone?
- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Use bulky sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) to favor N²-substitution over N¹. DFT calculations (B3LYP/6-31G*) can predict sulfonylation sites by analyzing charge distribution .
Q. How do structural modifications (e.g., fluorophenyl vs. ethoxyphenyl groups) impact biological activity?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability, while the ethoxy group modulates sulfonamide acidity (pKa ~ 8.5), affecting target binding. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) using analogs (e.g., 4-fluoro-N-(4-fluorobenzyl)benzamide ). Table 3 : Activity of structural analogs
| Compound Modification | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2,6-Difluorophenyl | Kinase X | 12.3 | |
| 4-Ethoxyphenyl sulfonyl | Kinase Y | 8.7 | [Lab data] |
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer : Discrepancies often arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms). Validate using isogenic cell lines and measure intracellular compound levels via LC-MS. For example, hepatic cell lines (HepG2) may degrade the compound faster than neuronal models (SH-SY5Y) .
Q. What is the hydrolytic stability of the sulfonamide group under physiological pH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
